4-[2-(Dibenzylamino)ethyl]aniline
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Overview
Description
4-[2-(Dibenzylamino)ethyl]aniline is an organic compound that belongs to the class of anilines It consists of an aniline core substituted with a dibenzylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dibenzylamino)ethyl]aniline typically involves the reaction of aniline with dibenzylamine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitroaniline with dibenzylamine, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions using hydrogen gas and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dibenzylamino)ethyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or nickel catalysts.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated aniline derivatives.
Scientific Research Applications
4-[2-(Dibenzylamino)ethyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Dibenzylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)aniline: Similar structure but with dimethylamino group instead of dibenzylamino.
4-(2-(Phenethylamino)ethyl)aniline: Similar structure with phenethylamino group.
Uniqueness
4-[2-(Dibenzylamino)ethyl]aniline is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(dibenzylamino)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c23-22-13-11-19(12-14-22)15-16-24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15-18,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBNXQDRQLECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC2=CC=C(C=C2)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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